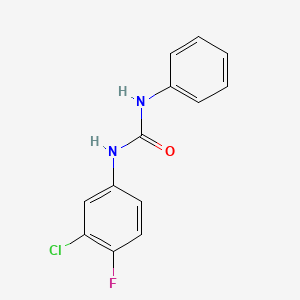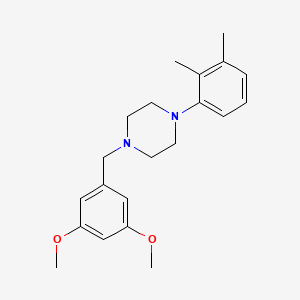
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide, also known as Br-MPG (Bromo-Methylbutenyl-Proline Glycine), is a chemical compound that has been studied for its potential therapeutic applications.
作用機序
The mechanism of action of N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to increase the expression of neurotrophic factors and reduce oxidative stress, leading to improved cognitive function. In oncology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in tumor growth and inflammation. In immunology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to modulate the activity of immune cells, leading to reduced inflammation.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to have various biochemical and physiological effects, depending on the application. In neuroscience, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to improve synaptic plasticity, reduce oxidative stress, and reduce inflammation. In oncology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to inhibit tumor growth, induce apoptosis, and reduce inflammation. In immunology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to modulate the immune response, reduce inflammation, and improve wound healing.
実験室実験の利点と制限
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its efficacy.
将来の方向性
There are several potential future directions for research on N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide. In neuroscience, further studies are needed to elucidate its mechanism of action and potential therapeutic applications for neurodegenerative diseases. In oncology, further studies are needed to explore its efficacy in combination with other cancer treatments. In immunology, further studies are needed to explore its potential applications in autoimmune diseases and transplantation. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide for use in lab experiments.
合成法
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide can be synthesized through a multistep process involving the reaction of 2-bromo-4-methylphenylacetic acid with 2-methyl-3-butyn-2-ol, followed by the addition of proline and glycine. This method has been optimized to yield high purity and high yield of N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide.
科学的研究の応用
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In oncology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to modulate the immune response and reduce inflammation.
特性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)6-12(15)14-11-5-4-9(3)7-10(11)13/h4-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFJKSBFCOTTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-3-methylbut-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

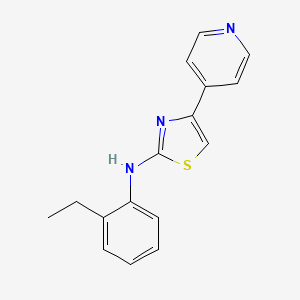

![2-(4-fluorophenyl)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5685490.png)
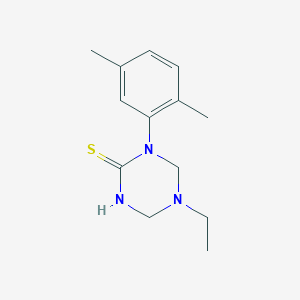
![N,N,4-trimethyl-5-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5685501.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylamino)isonicotinamide](/img/structure/B5685507.png)
![6-benzylidene-3-(2-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5685520.png)
![2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B5685528.png)
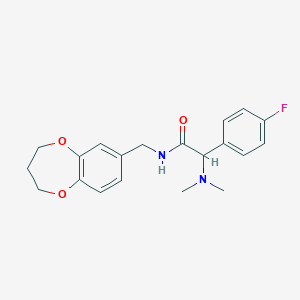
![2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5685557.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5685563.png)
